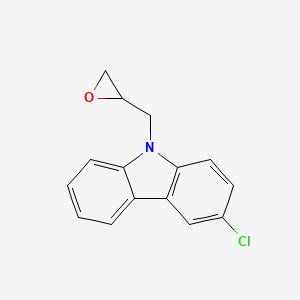

3-Chloro-9-(oxiran-2-ylmethyl)carbazole

Description

Structure

3D Structure

Properties

CAS No. |

61994-10-3 |

|---|---|

Molecular Formula |

C15H12ClNO |

Molecular Weight |

257.71 g/mol |

IUPAC Name |

3-chloro-9-(oxiran-2-ylmethyl)carbazole |

InChI |

InChI=1S/C15H12ClNO/c16-10-5-6-15-13(7-10)12-3-1-2-4-14(12)17(15)8-11-9-18-11/h1-7,11H,8-9H2 |

InChI Key |

ASRSYYRYCCIKGO-UHFFFAOYSA-N |

SMILES |

C1C(O1)CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C42 |

Canonical SMILES |

C1C(O1)CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 9 Oxiran 2 Ylmethyl Carbazole and Analogues

Strategies for N-Alkylation of Carbazole (B46965) Derivatives with Epoxide Precursors

The introduction of the oxiran-2-ylmethyl group onto the nitrogen atom of a carbazole derivative is typically achieved through N-alkylation. This class of reaction involves the carbazole nitrogen atom acting as a nucleophile, attacking an electrophilic carbon atom of an epoxide precursor.

Nucleophilic Substitution Reactions Utilizing Halomethyl Oxiranes

The most direct method for the N-alkylation of carbazole derivatives to introduce the oxiran-2-ylmethyl moiety is through a nucleophilic substitution reaction with a halomethyl oxirane, most commonly epichlorohydrin (B41342). In this reaction, the nitrogen atom of the carbazole, often deprotonated by a base to form a more potent nucleophilic anion, attacks the electrophilic carbon of the chloromethyl group of epichlorohydrin. This displaces the chloride leaving group and forms the desired C-N bond, resulting in the 9-substituted carbazole product.

This reaction is a versatile and widely used strategy for the synthesis of various N-alkylated heterocycles. researchgate.netresearchgate.net The carbazole nitrogen's nucleophilicity is a key factor in the reaction's success. phasetransfercatalysis.com

Optimization of Reaction Parameters and Catalytic Approaches

The efficiency and yield of the N-alkylation reaction are highly dependent on several parameters, including the choice of base, solvent, and temperature, as well as the potential use of catalysts.

Reaction Parameters:

Base: Strong bases such as potassium hydroxide (B78521) (KOH) or weaker bases like potassium carbonate (K2CO3) are commonly employed to deprotonate the carbazole's N-H group, thereby increasing its nucleophilicity. researchgate.netnih.gov The choice of base can influence the reaction rate and the formation of side products.

Solvent: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are effective for this type of reaction as they can dissolve the carbazole salt and facilitate the nucleophilic attack. researchgate.net Other solvents, such as isopropanol (B130326) (IPA), have also been successfully used. nih.gov

Temperature: The reaction is often conducted at elevated temperatures, for instance at 100°C in DMSO, to ensure a reasonable reaction rate. researchgate.netresearchgate.net Refluxing conditions are also common, such as in isopropanol at 355 K. nih.gov

Catalytic Approaches:

Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., an organic solvent and aqueous NaOH), phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be used. phasetransfercatalysis.com These catalysts facilitate the transfer of the hydroxide or carbazole anion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction. phasetransfercatalysis.comgoogle.com

Microwave Irradiation: Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating. researchgate.netresearchgate.net Reactions under microwave irradiation can often be completed in much shorter times and may result in higher yields, representing a "green chemistry" approach by reducing energy consumption and solvent use. researchgate.net

| Carbazole Derivative | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Carbazole | Epoxides | Potassium Salt | DMSO | 100 °C | Good to Excellent | researchgate.net |

| 4-Hydroxycarbazole | (R)-(-)-Epichlorohydrin | K₂CO₃ | IPA | Reflux (355 K), 5h | Not specified | nih.gov |

| Carbazole | Alkyl Halides | K₂CO₃ (adsorbed) | Dry Media | Microwave Irradiation | High | researchgate.netresearchgate.net |

Synthesis of Halogenated Carbazole Precursors for Diversification

To synthesize the target molecule, 3-Chloro-9-(oxiran-2-ylmethyl)carbazole, the starting material must be 3-chlorocarbazole (B1214643). The regioselective halogenation of the carbazole ring is a key synthetic step. Direct chlorination of carbazole can lead to a mixture of products.

One documented method for preparing chlorinated carbazoles involves using N-chlorosuccinimide (NCS) as the chlorinating agent. google.com This electrophilic aromatic substitution reaction can be controlled to favor the formation of specific isomers. For instance, the synthesis of 3,6-dichlorocarbazole (B1220011) is achieved by reacting carbazole with NCS. google.com By adjusting the stoichiometry and reaction conditions, it is possible to influence the degree of chlorination. The formation of 3-chlorocarbazole has been noted as a stable product in the chlorination of carbazole. nih.gov

Preparative Routes to Structurally Related Oxiran-2-ylmethyl Carbazole Analogues

The synthetic methodologies used to prepare this compound can be adapted to create a variety of structurally related analogues. This allows for the exploration of structure-activity relationships in medicinal chemistry or the tuning of photophysical properties in materials science.

N-Alkylated Analogues: By starting with differently substituted carbazole precursors, a range of analogues can be synthesized. For example, using 3,6-dichlorocarbazole as the starting material and reacting it with an appropriate alkylating agent leads to the formation of 3,6-dichloro-9-substituted carbazoles. google.comscbt.com Specifically, the synthesis of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole follows the same N-alkylation principles described previously, demonstrating the modularity of the approach. scbt.com

O-Alkylated Analogues: The reaction of halomethyl oxiranes is not limited to the nitrogen atom of carbazole. If the carbazole ring contains a hydroxyl group, O-alkylation can occur. A prominent example is the synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole. nih.govjocpr.comtsijournals.com This reaction involves the deprotonation of the hydroxyl group on 4-hydroxycarbazole, which then acts as a nucleophile to attack epichlorohydrin. nih.govjocpr.com This route is a key step in the synthesis of Carvedilol, where the epoxide ring is subsequently opened by an amine. tsijournals.com This highlights the versatility of epoxide precursors in functionalizing different positions of the carbazole scaffold.

Chemical Reactivity and Transformation Pathways of 3 Chloro 9 Oxiran 2 Ylmethyl Carbazole

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane (epoxide) moiety, estimated at about 13 kcal/mol, renders it susceptible to ring-opening reactions by a wide array of nucleophiles. masterorganicchemistry.com This reaction is a cornerstone of its chemistry, providing a straightforward route to 1,2-disubstituted products. The process generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond.

Under basic or neutral conditions, the reaction is highly regioselective. Strong nucleophiles will preferentially attack the less sterically hindered carbon atom of the oxirane ring. chemistrysteps.comkhanacademy.org For 3-Chloro-9-(oxiran-2-ylmethyl)carbazole, this is the terminal methylene (B1212753) carbon (C-2' of the oxiran-2-ylmethyl group). This regioselectivity is a key feature in synthetic applications, allowing for precise control over the structure of the resulting product.

The oxirane ring of this compound can be opened by a variety of strong and weak nucleophiles, enabling the introduction of numerous functional groups. Strong nucleophiles such as alkoxides, thiolates, cyanides, and azides react readily, typically under basic conditions, to yield β-substituted alcohols. masterorganicchemistry.comchemistrysteps.com These reactions are efficient for creating new carbon-oxygen, carbon-sulfur, carbon-carbon, and carbon-nitrogen bonds, respectively.

Weak nucleophiles, such as water or alcohols, generally require acid catalysis to facilitate the ring-opening. rsc.org In an acid-catalyzed mechanism, the epoxide oxygen is first protonated, which makes the ring more susceptible to nucleophilic attack by activating the C-O bonds. rsc.org

Below is a table summarizing potential ring-opening reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product Structure | Functional Group Introduced |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 1-(3-Chloro-9H-carbazol-9-yl)-3-methoxypropan-2-ol | Methoxy, Hydroxyl |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(3-Chloro-9H-carbazol-9-yl)-3-(phenylthio)propan-2-ol | Phenylthio, Hydroxyl |

| Cyanide | Sodium cyanide (NaCN) | 1-(3-Chloro-9H-carbazol-9-yl)-3-cyanopropan-2-ol | Cyano, Hydroxyl |

| Azide (B81097) | Sodium azide (NaN₃) | 1-Azido-3-(3-chloro-9H-carbazol-9-yl)propan-2-ol | Azido, Hydroxyl |

| Water (acid-cat.) | H₂O / H₂SO₄ | 3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol | Diol |

A particularly significant transformation of this compound is its reaction with amines to form β-amino alcohol derivatives. researchgate.netresearchgate.net These compounds are of considerable interest in medicinal chemistry, as the 1-amino-2-hydroxypropyl moiety is a key structural feature in many pharmacologically active molecules, including β-blockers. tsijournals.com

The reaction involves the nucleophilic attack of a primary or secondary amine on the terminal carbon of the oxirane ring, leading to the formation of a stable amino alcohol adduct. researchgate.net This aminolysis can be performed under neat conditions, in various solvents, or with the aid of catalysts to enhance reaction rates and yields. researchgate.net The synthesis of the cardiovascular drug Carvedilol, for instance, involves a similar reaction where a substituted carbazole-epoxide is reacted with an amine. tsijournals.comjetir.orggoogle.com

The table below illustrates the formation of various amino alcohol derivatives from the reaction of this compound with different amines.

| Amine Nucleophile | Reagent Example | Product Name |

| Primary Aliphatic Amine | Isopropylamine | 1-(3-Chloro-9H-carbazol-9-yl)-3-(isopropylamino)propan-2-ol |

| Secondary Cyclic Amine | Piperidine | 1-(3-Chloro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol |

| Primary Aromatic Amine | Aniline | 1-(3-Chloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol |

| Secondary Acyclic Amine | Diethylamine | 1-(3-Chloro-9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol |

Modifications and Functionalizations of the Carbazole (B46965) Core

The 3-chloro-9-alkylcarbazole core is an aromatic system that can undergo further functionalization, primarily through electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The existing substituents—the chloro group at the C-3 position and the oxiran-2-ylmethyl group at the N-9 position—influence the regioselectivity of these transformations.

The chlorine atom at the C-3 position also serves as a handle for palladium-catalyzed cross-coupling reactions. libretexts.orgnobelprize.org These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki coupling could replace the chlorine with an aryl or vinyl group, a Buchwald-Hartwig amination could introduce a new amino group, and a Sonogashira coupling could install an alkyne. libretexts.orgnih.gov Such modifications are invaluable for the synthesis of complex carbazole derivatives. researchgate.netrsc.org

Explorations of Rearrangement Mechanisms and Stereochemical Control

The stereochemical outcome of the nucleophilic ring-opening of the oxirane is a critical aspect of its reactivity. Because the reaction proceeds through an SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-O bond. chemistrysteps.com This results in an inversion of the stereochemical configuration at the center of attack. reddit.comyoutube.com If the starting this compound is enantiomerically pure (e.g., the (R)- or (S)-enantiomer), the resulting β-substituted alcohol product will also be enantiomerically pure, with the opposite configuration at the newly formed stereocenter. nih.gov This stereospecificity is crucial for the synthesis of chiral drugs and other biologically active molecules. google.com

While base-catalyzed or neutral ring-opening is stereospecific and regioselective, acid-catalyzed reactions can sometimes exhibit different behavior. rsc.org Protonation of the epoxide oxygen generates a species with significant carbocationic character at the more substituted carbon. rsc.org For a terminal epoxide like the one in this compound, this effect is less pronounced, and attack at the primary carbon still typically dominates. However, under strongly acidic conditions or with substrates prone to carbocation stabilization, rearrangements are a possibility, though not the most common pathway for this specific structure.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 9 Oxiran 2 Ylmethyl Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 3-Chloro-9-(oxiran-2-ylmethyl)carbazole, distinct signals corresponding to the aromatic protons of the carbazole (B46965) ring and the aliphatic protons of the oxiran-2-ylmethyl group would be expected. The seven aromatic protons would typically appear in the downfield region (approximately 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The presence of the chloro-substituent at the C-3 position would influence the chemical shifts and splitting patterns of the adjacent protons. For instance, the proton at C-4 would likely appear as a doublet, and the proton at C-2 as a doublet of doublets, with coupling constants indicating their ortho and meta relationships to other protons.

The protons of the oxiran-2-ylmethyl group would be observed in the upfield region. This includes the methylene (B1212753) protons of the -CH₂- group attached to the carbazole nitrogen and the methine and methylene protons of the oxirane (epoxide) ring. These aliphatic protons would exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum would show signals for the twelve carbons of the carbazole skeleton and the three carbons of the oxiran-2-ylmethyl substituent. The carbon atom bonded to the chlorine (C-3) would exhibit a characteristic chemical shift, and its intensity might be affected by the quadrupolar moment of the chlorine atom. The aromatic carbons would resonate in the range of approximately 110-145 ppm, while the aliphatic carbons of the glycidyl (B131873) group would appear at higher field strengths.

Table 1: Expected ¹H NMR Data Interpretation for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic CH | ~7.0 - 8.5 | Multiplets, Doublets |

| N-CH₂ | ~4.0 - 4.5 | Multiplet |

| Oxirane CH | ~3.0 - 3.5 | Multiplet |

Table 2: Expected ¹³C NMR Data Interpretation for this compound

| Carbons | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | ~120 - 145 |

| Aromatic CH | ~110 - 130 |

| N-CH₂ | ~45 - 55 |

| Oxirane CH | ~48 - 55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands. The aromatic C-H stretching vibrations of the carbazole ring would appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The presence of the C-N bond of the carbazole would also give rise to characteristic stretching vibrations.

A key feature would be the bands associated with the oxirane ring. The asymmetric C-O-C stretching of the epoxide is typically a strong band found in the 1250 cm⁻¹ region. Additional bands for the epoxide ring deformation can be found around 950-810 cm⁻¹ and 840-750 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Epoxide C-O-C | Asymmetric Stretching | ~1250 |

| Epoxide Ring | Deformation | 950 - 810, 840 - 750 |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

For this compound (C₁₅H₁₂ClNO), the molecular ion peak [M]⁺ would be a key feature in the mass spectrum. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

High-resolution mass spectrometry would confirm the molecular formula by providing an exact mass measurement. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺.

The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve the loss of the oxirane ring or parts of the glycidyl substituent. A significant fragment would be expected from the cleavage of the bond between the nitrogen and the methylene group, resulting in a 3-chlorocarbazole (B1214643) cation. Further fragmentation of the carbazole ring could also occur under high-energy conditions.

X-ray Crystallography for Definitive Solid-State Structure Determination

While a crystal structure for the specific title compound is not readily found in the literature, analysis of related carbazole derivatives, such as (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole, reveals that the carbazole group is essentially planar. nih.govresearchgate.net A crystal structure of this compound would be expected to show a similarly planar carbazole core. nih.govresearchgate.net The analysis would precisely define the orientation of the 3-chloro substituent and the conformation of the flexible oxiran-2-ylmethyl group relative to the plane of the carbazole ring system. nih.govresearchgate.net Furthermore, it would reveal intermolecular interactions, such as π-π stacking or other non-covalent interactions, which govern the packing of the molecules in the crystal lattice. nih.govresearchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 3 Chloro 9 Oxiran 2 Ylmethyl Carbazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of carbazole (B46965) derivatives. icm.edu.pljnsam.comaip.org These calculations can predict a variety of molecular properties that are crucial for assessing the reactivity and potential applications of 3-Chloro-9-(oxiran-2-ylmethyl)carbazole.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. For carbazole derivatives, the substitution pattern on the carbazole ring and the nature of the substituent at the 9-position significantly influence these frontier orbital energies. jnsam.comjnsam.com

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting the sites susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the carbazole ring, the oxygen atom of the oxirane ring, and the aromatic system are expected to be key regions of interest.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method of Calculation |

| Carbazole-H | -5.78 | -1.13 | 4.65 | B3LYP/6-31G(d,p) |

| Carbazole-CH3 | -5.67 | -1.08 | 4.59 | B3LYP/6-31G(d,p) |

| Carbazole-OH | -5.54 | -1.11 | 4.43 | B3LYP/6-31G(d,p) |

| Carbazole-SH | -5.71 | -1.09 | 4.62 | B3LYP/6-31G(d,p) |

This table presents data for illustrative purposes based on calculations for different carbazole derivatives to show the effect of substitution on electronic properties. The values are representative and may vary depending on the specific computational method and basis set used.

Mechanistic Studies of Reaction Pathways and Transition States

The presence of a strained oxirane ring in this compound suggests that a primary area of its reactivity involves the ring-opening of this epoxide moiety. beilstein-journals.orgnih.gov Computational studies can be employed to investigate the mechanisms of such reactions, providing detailed information about the transition states and intermediates involved.

The ring-opening of the oxirane can proceed via different pathways, typically initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring. mdpi.com In the context of carbazole chemistry, this could involve intermolecular reactions with external nucleophiles or potentially intramolecular reactions. The regioselectivity of the attack (i.e., which carbon of the oxirane is attacked) can be predicted by analyzing the calculated partial charges on the atoms and the energies of the corresponding transition states.

For instance, in the presence of a nucleophile, the reaction mechanism for the ring-opening of the oxirane in a related compound, (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole, can be computationally modeled. researchgate.net Such studies would involve locating the transition state structure for the nucleophilic attack and calculating the activation energy barrier. This provides a quantitative measure of the reaction's feasibility and rate. Theoretical investigations have shown that the ring-opening of oxetanes, which have slightly less ring strain than oxiranes, requires higher activation energy. researchgate.net

While specific mechanistic studies for this compound are not detailed in the available literature, the general principles of epoxide ring-opening reactions are well-established and can be computationally explored for this specific system. beilstein-journals.orgnih.gov Such studies would be invaluable for understanding its reactivity and potential for further chemical transformations.

Conformational Analysis and Molecular Modeling Approaches

The flexible oxiran-2-ylmethyl side chain attached to the nitrogen atom of the carbazole ring allows for multiple conformations of this compound. Conformational analysis is crucial for understanding the three-dimensional structure of the molecule, which in turn influences its physical properties and biological activity. nih.gov

Molecular modeling techniques, including molecular mechanics and quantum chemical methods, can be used to explore the potential energy surface of the molecule and identify the most stable conformers. researchgate.net Key parameters in this analysis include the dihedral angles defining the orientation of the side chain relative to the carbazole plane.

For a structurally similar compound, (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole, crystallographic data has provided insight into its solid-state conformation. researchgate.net In this related molecule, the carbazole group is essentially planar, and the dihedral angle between the carbazole plane and the C-O-C plane of the oxirane group is 57.1(4)°. researchgate.net This provides a valuable starting point for the conformational analysis of this compound.

Computational conformational searches can systematically rotate the rotatable bonds to generate a multitude of possible conformations. The energy of each conformation is then calculated to determine the relative stabilities. The results of such an analysis can be presented in a Ramachandran-like plot or as a table of low-energy conformers and their corresponding dihedral angles and relative energies.

| Dihedral Angle | Description | Expected Range |

| C4-C9a-N9-C1' | Defines the rotation around the N9-C1' bond | -180° to +180° |

| C9a-N9-C1'-C2' | Defines the rotation around the C1'-C2' bond | -180° to +180° |

| N9-C1'-C2'-O | Defines the rotation around the C2'-O bond | -180° to +180° |

This table outlines the key dihedral angles that would be investigated in a conformational analysis of this compound. The actual preferred angles would be determined by computational energy minimization.

Structure Activity Relationship Sar Studies of 3 Chloro 9 Oxiran 2 Ylmethyl Carbazole Derivatives in Academic Research

Correlating Carbazole (B46965) Ring Substitutions with Modulated Biological Activities

The biological activity of carbazole derivatives can be significantly altered by the nature and position of substituents on the aromatic rings. Research has consistently shown that the introduction of different functional groups can fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Key findings from SAR studies on carbazole derivatives highlight several important trends:

Halogenation: The presence of a chlorine atom at the C-3 position, as in the parent compound, is often associated with enhanced cytotoxic activity. SAR studies on similar heterocyclic scaffolds reveal that electron-withdrawing groups like chlorine can increase the potency of the molecule. nih.gov For instance, studies on various carbazole compounds have demonstrated that halogen substituents can significantly influence their antibacterial and anticancer properties. lmaleidykla.lt

Electron-Donating vs. Electron-Withdrawing Groups: The placement of either electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) at different positions on the carbazole ring can lead to a wide range of biological responses. For example, in one study, a 2-methylbenzyl derivative of a carbazole compound was found to be the most active in its series as an acetylcholinesterase inhibitor, suggesting that small, electron-donating groups can be beneficial. nih.gov Conversely, other studies show that electron-withdrawing groups can enhance activity against different targets. nih.gov

Bulky Substituents: The addition of larger, bulkier groups to the carbazole nucleus can affect how the molecule fits into the binding site of a target protein. Depending on the topology of the active site, this can either increase or decrease biological activity.

The following table summarizes representative SAR data from studies on various carbazole derivatives, illustrating how different substitutions on the carbazole ring impact their biological potency, often measured by the half-maximal inhibitory concentration (IC50).

| Carbazole Ring Position | Substituent | General Effect on Biological Activity | Reference (Illustrative) |

|---|---|---|---|

| C-3 / C-6 | Halogens (e.g., Cl, Br, I) | Often increases cytotoxic and antimicrobial activity. | nih.govlmaleidykla.lt |

| C-2 / C-7 | Methyl (CH₃) | Can enhance activity depending on the target, as seen in acetylcholinesterase inhibitors. | nih.gov |

| N-9 | Alkyl Chains | The length of the alkyl chain linking the carbazole to another moiety can be critical for optimizing antitumor activity. | nih.gov |

| C-3 | Cyano (CN) | Demonstrated strong antibacterial activity against specific strains like Bacillus subtilis. | lmaleidykla.lt |

Investigating the Conformational and Electronic Influence of the Oxiran-2-ylmethyl Moiety on Biological Interactions

The oxiran-2-ylmethyl (or glycidyl) group is a key pharmacophore in this class of compounds. It consists of a reactive epoxide ring attached to the carbazole nitrogen via a methylene (B1212753) bridge. This moiety is not merely a passive linker; its conformation and electronic nature are integral to the molecule's mechanism of action.

The primary role of the epoxide ring is to act as an electrophile. The strained three-membered ring is susceptible to nucleophilic attack from amino acid residues in biological macromolecules, such as proteins and enzymes, or from DNA bases. This can lead to the formation of a stable, covalent bond between the drug and its target. This irreversible binding is often responsible for the potent and sustained biological effects observed with these compounds.

Rational Design Principles for Novel Carbazole-Epoxide Scaffold Development

Based on accumulated SAR data, several rational design principles have been established for the development of new and more effective carbazole-epoxide therapeutics. nih.gov These principles aim to guide medicinal chemists in making targeted modifications to the lead structure to enhance desired properties.

Optimize Epoxide Reactivity: The electrophilicity of the epoxide is a critical parameter. It must be reactive enough to form a covalent bond with its target but not so reactive that it indiscriminately alkylates other biological molecules, which could lead to toxicity. This can be fine-tuned by modulating the electronic nature of the carbazole ring. Adding further electron-withdrawing groups could increase reactivity, while adding electron-donating groups could decrease it.

Enhance Target Specificity through Carbazole Substitution: The carbazole portion of the molecule is primarily responsible for guiding the drug to its specific biological target and for non-covalent interactions (e.g., hydrophobic, pi-stacking) that contribute to binding affinity. By systematically modifying the substitution pattern on the carbazole ring, it is possible to improve selectivity for a particular enzyme or receptor, thereby increasing efficacy and reducing off-target effects. nih.govnih.gov

The development of novel carbazole-epoxide compounds is a dynamic area of research, with ongoing efforts to create agents with superior potency, selectivity, and drug-like properties for various therapeutic applications. nih.gov

Exploration of Molecular Interactions and Applications in Specific Academic Research Areas

Investigation of Molecular Targets and Binding Mechanisms in Chemical Biology Contexts

While specific molecular docking and binding mechanism studies for 3-Chloro-9-(oxiran-2-ylmethyl)carbazole are not extensively documented in publicly available research, the chemical nature of its constituent moieties—the carbazole (B46965) ring, the chloro substituent, and the oxirane ring—provides a basis for predicting its potential molecular interactions.

The planar carbazole ring system is known to interact with biological macromolecules through various non-covalent interactions. One significant mechanism is intercalation, where the flat aromatic structure inserts itself between the base pairs of DNA. This can disrupt DNA replication and transcription processes, a mode of action observed in some anticancer agents. Additionally, carbazole derivatives can engage in π-π stacking and hydrophobic interactions with amino acid residues within the active sites of proteins.

The most reactive feature of this compound is the 9-(oxiran-2-ylmethyl) group. The oxirane, or epoxide, ring is a strained three-membered ether susceptible to nucleophilic attack. This allows the molecule to potentially form covalent bonds with nucleophilic residues such as cysteine, histidine, or lysine (B10760008) on proteins, or with nucleophilic sites on DNA. This covalent modification can lead to irreversible inhibition of enzymes or disruption of DNA structure, forming the basis for its potential therapeutic effects. Molecular docking studies on other carbazole derivatives have shown interactions with enzymes like DNA gyrase and lanosterol (B1674476) 14α-demethylase, suggesting that this compound could potentially target similar enzymes involved in microbial replication and survival. ijper.org For instance, some carbazole derivatives have been investigated as acetylcholinesterase inhibitors, where they interact with the active site of the enzyme. nih.govnih.gov

Studies on Photophysical Properties and Photosensitization Potential

Carbazole derivatives are renowned for their excellent photophysical properties, which are foundational to their use in various optical applications. nih.gov They are characterized by strong absorption in the UV region and intense fluorescence emission, often in the blue region of the spectrum. nih.gov These properties arise from the extended π-conjugated system of the carbazole nucleus.

The introduction of a chloro-substituent can modulate these photophysical properties. Halogen atoms can influence the absorption and emission wavelengths, as well as the quantum yield of fluorescence. nih.gov While specific data for this compound is scarce, studies on other chloro-substituted carbazoles provide insight into the expected trends. The position of the chlorine atom can cause shifts in the absorption and fluorescence bands. nih.gov

The inherent fluorescence of the carbazole core makes these compounds suitable for use as fluorescent probes in biological imaging. The oxirane group offers a reactive handle to attach the carbazole fluorophore to specific biological targets. Upon binding, changes in the fluorescence properties (e.g., intensity, wavelength, or lifetime) can provide information about the local environment of the target molecule.

Table 1: Representative Photophysical Properties of Substituted Carbazole Derivatives This table presents data for related carbazole derivatives to illustrate general photophysical characteristics.

| Compound/Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |

|---|---|---|---|---|

| Carbazole | 293, 324, 337 | 340, 355 | 0.42 | Cyclohexane |

| Chloro-carbazole dyes | ~350-360 | ~430-440 | Not specified | Various organic solvents |

Data compiled from analogous compounds reported in the literature. nih.govresearchgate.net

General Investigations into Antimicrobial and Related Biological Activities in vitro

The carbazole skeleton is a well-established pharmacophore with a broad range of biological activities, including significant antimicrobial properties. proquest.comresearchgate.net Numerous studies have demonstrated the efficacy of synthetic and naturally occurring carbazole alkaloids against a variety of pathogenic bacteria and fungi. nih.gov

The presence of a chloro substituent on the carbazole ring has been shown to be important for the biological activity of some derivatives. For example, chloro-substituted carbazoles have displayed activity against HIV and various microbes. nih.gov The position of the chlorine atom on the carbazole scaffold can be crucial for its activity. nih.gov

The oxirane ring is a key feature that can contribute significantly to the antimicrobial action. As an electrophilic group, it can react with nucleophilic functional groups present in microbial proteins and enzymes, leading to their inactivation and subsequent cell death. This covalent modification mechanism can be particularly effective against drug-resistant strains. Studies on carbazole derivatives bearing an oxirane moiety have reported promising antimicrobial activities.

Research on various carbazole derivatives has demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans. ijper.orgnih.govmdpi.comnih.gov

Table 2: In Vitro Antimicrobial Activity of Representative Carbazole Derivatives This table includes data for structurally related carbazole compounds to indicate the potential antimicrobial profile.

| Compound/Derivative Class | Test Organism | Activity (MIC, µg/mL) |

|---|---|---|

| 6-Chloro-9H-carbazol-oxadiazole derivative | E. coli | 1250 |

| 6-Chloro-9H-carbazol-oxadiazole derivative | C. albicans | 625 |

| N-phenylacetamide-functionalized carbazoles | S. aureus | 0.25 - 8 |

| N-phenylacetamide-functionalized carbazoles | B. subtilis | 0.25 - 8 |

| N-phenylacetamide-functionalized carbazoles | E. coli | 0.25 - 8 |

MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds. Data extracted from studies on analogous compounds. nih.govmdpi.com

Applications in Advanced Materials Science (e.g., Optoelectronic Materials, Polymers)

The unique electronic and photophysical properties of the carbazole moiety make it a highly valuable building block in materials science. nih.gov Carbazole-containing materials are widely used in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their high thermal stability, excellent hole-transporting capabilities, and strong luminescence. proquest.comrsc.org

The 3- and 9-positions of the carbazole ring are common points for functionalization to create polymers and other advanced materials. The 3-chloro substituent in this compound can influence the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical parameter for designing efficient charge-transporting and emissive materials for OLEDs.

The oxiran-2-ylmethyl group at the 9-position provides a reactive site for polymerization. The epoxide ring can be opened under various conditions (e.g., cationic or anionic polymerization) to form polymers. This allows for the synthesis of carbazole-based polymers with a polyether backbone. These polymers can combine the favorable electronic properties of the carbazole side chains with the processability and film-forming characteristics of the polymer backbone. Such materials are promising for applications in thin-film transistors, photorefractive materials, and as host materials in OLEDs. nih.gov The synthesis of carbazole-triazine hybrids has also been explored for electroluminescent materials. mdpi.com

Role as Synthetic Intermediates in Complex Organic Synthesis

Beyond its direct applications, this compound serves as a valuable synthetic intermediate for the construction of more complex molecules. The reactivity of the oxirane ring is the key to its utility in organic synthesis.

The epoxide ring can be readily opened by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction allows for the introduction of various functional groups and the extension of molecular structures. For example, the reaction with an amine would lead to the formation of an amino alcohol, a common structural motif in many pharmaceutical compounds.

A prominent example of the utility of a similar carbazole-epoxide intermediate is in the synthesis of the drug Carvedilol. In this synthesis, a related compound, 4-(oxiran-2-ylmethoxy)-9H-carbazole, is a key intermediate that reacts with an amine to form the final drug molecule. nih.govresearchgate.netjocpr.com This highlights the importance of the carbazole-epoxide scaffold in medicinal chemistry. The synthesis of this compound itself would likely involve the reaction of 3-chlorocarbazole (B1214643) with an epihalohydrin (e.g., epichlorohydrin) under basic conditions. The resulting compound is a versatile precursor for creating a library of new carbazole derivatives for biological screening or materials science applications. niscpr.res.inoregonstate.edu

Conclusion and Future Research Directions for 3 Chloro 9 Oxiran 2 Ylmethyl Carbazole

Synthesis of Current Academic Understanding

The academic understanding of 3-Chloro-9-(oxiran-2-ylmethyl)carbazole is largely inferential, based on the well-documented chemistry of its constituent moieties: the 3-chlorocarbazole (B1214643) core and the 9-(oxiran-2-ylmethyl) substituent. The carbazole (B46965) framework is a well-known privileged scaffold in medicinal chemistry and materials science due to its rigid, planar, and electron-rich nature. echemcom.comnih.gov The introduction of a chlorine atom at the 3-position is expected to modulate the electronic properties and biological activity of the carbazole ring. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and the potential for halogen bonding, which can be crucial for molecular recognition and binding affinity. nih.gov

The N-alkylation of the carbazole nitrogen with an oxiran-2-ylmethyl (glycidyl) group introduces a reactive epoxide functionality. This group is a versatile synthetic handle, capable of undergoing ring-opening reactions with a variety of nucleophiles to introduce diverse functional groups. tsijournals.com The synthesis of analogous compounds, such as 3-Fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole, has been documented and typically involves the reaction of the parent halogenated carbazole with epichlorohydrin (B41342) in the presence of a base. nih.gov This suggests a straightforward synthetic route to this compound from 3-Chloro-9H-carbazole. sigmaaldrich.com The resulting compound would be a key intermediate for the synthesis of a library of derivatives with potential applications in various fields.

Identification of Unexplored Research Avenues and Challenges

Given the nascent stage of research on this compound, a multitude of research avenues remain unexplored. A primary challenge is the lack of empirical data on its physicochemical properties, spectroscopic characterization, and reactivity.

Key Unexplored Research Avenues:

Medicinal Chemistry: The carbazole nucleus is present in numerous biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties. echemcom.comnih.govijrpc.com The combination of a chlorosubstituent and a reactive epoxide group in this compound makes it an attractive candidate for the development of novel therapeutic agents. Future research could focus on synthesizing a series of derivatives through the ring-opening of the epoxide and evaluating their biological activities.

Materials Science: Carbazole derivatives are extensively used in the development of organic light-emitting diodes (OLEDs), photovoltaics, and other electronic materials due to their excellent charge-transport properties. nih.gov The chlorine atom can fine-tune the HOMO/LUMO energy levels, while the oxirane group allows for polymerization or grafting onto other materials. Investigating the electropolymerization of this compound or its use as a monomer for novel polymers could lead to materials with interesting optoelectronic properties. mdpi.com

Chemical Probe Development: The reactivity of the epoxide ring could be exploited for the development of chemical probes for biomolecule labeling and detection. By incorporating a reporter group (e.g., a fluorophore) through the ring-opening reaction, probes could be designed to target specific enzymes or cellular components.

Anticipated Challenges:

Synthesis and Purification: While the synthesis appears feasible, optimizing reaction conditions to achieve high yields and purity will be a necessary first step.

Stability: The reactivity of the epoxide ring may also pose challenges in terms of compound stability and handling.

Comprehensive Characterization: A thorough spectroscopic and physicochemical characterization is essential to build a foundational understanding of the compound's properties.

Prospects for Interdisciplinary Research and Methodological Innovations

The exploration of this compound is ripe with opportunities for interdisciplinary collaboration and the application of innovative research methodologies.

Interdisciplinary Prospects:

Cheminformatics and Computational Chemistry: In the absence of experimental data, computational methods can be employed to predict the compound's properties, including its electronic structure, reactivity, and potential biological targets. Docking studies could guide the rational design of derivatives for specific therapeutic applications. ijper.org

Chemical Biology: Collaboration between synthetic chemists and biologists will be crucial to evaluate the biological activity of novel derivatives and to elucidate their mechanisms of action.

Polymer Science and Engineering: The development of new materials based on this carbazole derivative will require expertise in polymer synthesis, characterization, and device fabrication. bohrium.comtandfonline.com

Methodological Innovations:

High-Throughput Screening: To efficiently explore the biological potential of derivatives, high-throughput screening assays can be employed to test large libraries of compounds against a panel of biological targets.

Advanced Spectroscopic Techniques: The use of advanced NMR and mass spectrometry techniques will be essential for the unambiguous characterization of the compound and its reaction products.

Novel Synthetic Methodologies: While a standard synthetic route is apparent, exploring novel and more sustainable synthetic methods, such as flow chemistry or biocatalysis, could offer advantages in terms of efficiency and environmental impact. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Chloro-9-(oxiran-2-ylmethyl)carbazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via N-alkylation of 3-chlorocarbazole with a chloromethyl epoxide precursor (e.g., epichlorohydrin) under basic conditions (e.g., KOH in DMF). Post-alkylation, the epoxide group is stabilized by avoiding acidic conditions to prevent ring-opening. Optimization involves controlling stoichiometry, reaction time (typically 12–24 hours), and temperature (60–80°C) to maximize yield .

- Data Consideration : Monitor reaction progress using TLC or HPLC-DAD (as in ) to track the disappearance of starting materials. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Refinement with SHELXL ( ) ensures accurate bond lengths and angles.

- Supplementary Techniques : NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., epoxide C-O stretch at ~1250 cm⁻¹). Compare experimental data with DFT-calculated spectra for validation .

Q. What are the key reactivity patterns of the epoxide moiety in this compound?

- Methodology : The epoxide group undergoes nucleophilic ring-opening reactions with amines, thiols, or hydroxyl groups. For example:

- Reaction with primary amines (e.g., ethylenediamine) in ethanol at 50°C yields amino-alcohol derivatives.

- Acid-catalyzed hydrolysis (e.g., H₂SO₄) produces diols, which can be monitored via HPLC-MS .

Advanced Research Questions

Q. How do computational methods like DFTB predict the electronic properties of this compound?

- HOMO-LUMO gap (predicted ~4.1–4.6 eV for carbazole derivatives).

- Absorption spectra (λmax ~239–291 nm, comparable to experimental UV-Vis data).

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Case Study : If bond lengths (e.g., C-Cl: 1.73–1.76 Å) or dihedral angles (e.g., carbazole vs. epoxide plane) differ across studies, use Hirshfeld surface analysis (via CrystalExplorer, ) to assess intermolecular interactions (e.g., C-H···π) influencing packing .

- Statistical Tools : Apply R-factors (<5%) and residual density maps to validate refinement quality .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Stability Studies : Conduct accelerated degradation tests under varying humidity (40–80% RH), temperature (25–60°C), and light exposure. Monitor via HPLC-UV for decomposition products (e.g., diols from epoxide hydrolysis).

- Optimal Conditions : Store in amber vials with desiccants (silica gel) at –20°C. Degradation half-life exceeds 6 months under these conditions .

Contradictions and Resolutions

- Synthetic Yield Variability : Discrepancies in yields (40–75%) may arise from residual moisture or incomplete alkylation. Use Karl Fischer titration to ensure solvent dryness and optimize base equivalents (e.g., 1.2–1.5 eq. KOH) .

- Computational vs. Experimental Bandgaps : LC-DFTB underestimates bandgaps by ~0.5 eV compared to DFT. Hybrid functionals (e.g., B3LYP) improve accuracy but require higher computational resources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.